

Application Note: HPLC-UV Determination of Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene)

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Compound of Interest

Ethyl 2-cyano-3,3diphenylacrylate-d10

Cat. No.:

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Introduction

Ethyl 2-cyano-3,3-diphenylacrylate, also known as Etocrylene or Octocrylene, is a widely utilized organic compound that functions as a UV absorber.[1][2] Its primary application is in sun protection products, but it is also used to prevent degradation in various cosmetics and personal care items.[1][3] The compound's molecular structure, featuring an acrylate base with two phenyl groups and a carbonyl group, creates a large π -conjugated system that allows for strong absorption of UV radiation.[3][4] A robust and reliable analytical method is crucial for the quality control and formulation development of products containing this active ingredient. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of Ethyl 2-cyano-3,3-diphenylacrylate.

Analytical Method

A reverse-phase HPLC method with UV detection is employed for the separation and quantification of Ethyl 2-cyano-3,3-diphenylacrylate. This method is scalable and can be adapted for impurity analysis and preparative separations.[5]

Chromatographic Conditions

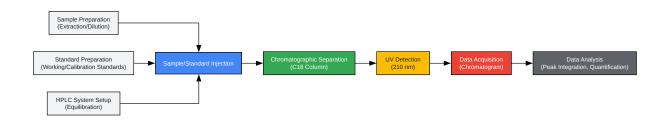
The following table summarizes the optimized chromatographic conditions for the analysis of Ethyl 2-cyano-3,3-diphenylacrylate.



Parameter	Value
HPLC System	Agilent Technologies 1260 Infinity HPLC-DAD or equivalent
Column	C18, 4.6 x 250 mm, 5 μm particle size
Mobile Phase	Acetonitrile:Water (75:25, v/v)
Flow Rate	1.5 mL/min
Injection Volume	20 μL
Column Temperature	50°C
UV Detection	210 nm
Internal Standard	Cyclosporine A

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV determination of Ethyl 2-cyano-3,3-diphenylacrylate.



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Caption: Experimental workflow for the HPLC-UV analysis of Ethyl 2-cyano-3,3-diphenylacrylate.



Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) for the validation of analytical procedures.[6][7][8] The validation parameters assessed included linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Method Validation Parameters

The table below summarizes the key validation parameters for the HPLC-UV method.

Parameter	Result
Linearity Range	2.5 x 10 ⁻⁵ M - 5.5 x 10 ⁻⁵ M
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	1.64 x 10 ⁻⁶ M[6][7][8]
Limit of Quantitation (LOQ)	4.97 x 10 ⁻⁶ M[6][7][8]
Accuracy (Recovery)	98.0% - 102.0%
Precision (RSD)	< 2%

Protocols

1. Preparation of Standard Solutions

- Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of Ethyl 2-cyano-3,3-diphenylacrylate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the linearity range (e.g., 2.5 x 10⁻⁵ M to 5.5 x 10⁻⁵ M).

2. Preparation of Sample Solutions

Methodological & Application





The sample preparation procedure will vary depending on the matrix (e.g., sunscreen lotion, cream). A generic protocol is provided below.

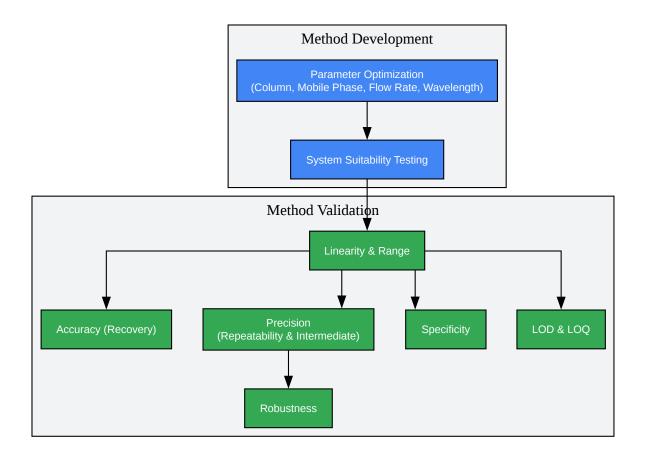
- Accurately weigh a portion of the sample equivalent to approximately 10 mg of Ethyl 2cyano-3,3-diphenylacrylate into a suitable container.
- Add a known volume of a suitable extraction solvent (e.g., 0.1% acetic acid in methanol) and extract the analyte using techniques such as sonication or vortexing.
- Centrifuge or filter the extract to remove any undissolved excipients.
- Dilute the clear supernatant or filtrate with the mobile phase to a final concentration within the calibration range.
- 3. Chromatographic Analysis
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the absence of interfering peaks.
- Inject the prepared standard solutions in ascending order of concentration.
- Inject the prepared sample solutions.
- Perform a system suitability check by injecting a mid-concentration standard solution multiple times. The relative standard deviation (RSD) of the peak areas should be less than 2%.
- 4. Data Analysis
- Integrate the peak corresponding to Ethyl 2-cyano-3,3-diphenylacrylate in each chromatogram.
- Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
- Determine the concentration of Ethyl 2-cyano-3,3-diphenylacrylate in the sample solutions from the calibration curve.



• Calculate the final concentration of the analyte in the original sample, taking into account the initial sample weight and dilution factors.

Logical Relationship of Method Development and Validation

The following diagram illustrates the logical progression from method development to full validation.



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Caption: Logical flow from HPLC method development to comprehensive validation.

Conclusion



The described HPLC-UV method provides a reliable and robust approach for the quantitative determination of Ethyl 2-cyano-3,3-diphenylacrylate in various sample matrices. The method is straightforward, utilizing common reverse-phase chromatography principles, and has been validated to meet industry standards for accuracy, precision, and linearity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important UV-absorbing compound.

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